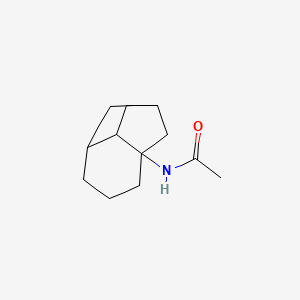![molecular formula C29H28O5 B14470227 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- CAS No. 67655-20-3](/img/structure/B14470227.png)
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylmethoxy groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- typically involves the reaction of 2-phenylmethoxyphenol with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- involves its interaction with molecular targets through its phenylmethoxy groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. The propanol backbone provides flexibility and allows the compound to adopt various conformations, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1,3-bis(phenylmethoxy)-: Similar structure but lacks the phenoxy groups.
1,3-Bis(2-methoxyphenoxy)-2-propanol: Contains methoxy groups instead of phenylmethoxy groups.
Uniqueness
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is unique due to the presence of both phenylmethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications in various fields of research .
Eigenschaften
CAS-Nummer |
67655-20-3 |
|---|---|
Molekularformel |
C29H28O5 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1,3-bis(2-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C29H28O5/c30-25(21-33-28-17-9-7-15-26(28)31-19-23-11-3-1-4-12-23)22-34-29-18-10-8-16-27(29)32-20-24-13-5-2-6-14-24/h1-18,25,30H,19-22H2 |
InChI-Schlüssel |
QPJCLVXLWOKIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(COC3=CC=CC=C3OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)







